6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride is a chemical compound with the molecular formula C11H16ClFN4O and a molecular weight of 274.72 g/mol It is a derivative of picolinamide, featuring a fluorine atom at the 6th position, a methyl group at the nitrogen atom, and a piperazine ring at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoropicolinic acid.
Amidation: The 6-fluoropicolinic acid is then reacted with N-methylpiperazine to form the corresponding amide.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-methyl-5-(piperazin-1-yl)picolinamide hydrochloride: Similar structure but lacks the fluorine atom at the 6th position.
6-fluoro-5-(piperazin-1-yl)picolinamide: Similar structure but lacks the N-methyl group.
Uniqueness
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride is unique due to the presence of both the fluorine atom and the N-methyl group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs .
Biological Activity
6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride (CAS No. 2589531-86-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug design and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Molecular Formula: C11H17Cl2FN4O
Molecular Weight: 311.18 g/mol
Purity: 95%
The compound features a piperazine moiety, which is often associated with various biological activities, including interactions with neurotransmitter receptors and potential applications in treating psychiatric disorders.
The biological activity of this compound is primarily linked to its role as an inhibitor of specific protein-protein interactions (PPIs). Research indicates that it may target the programmed cell death protein 1 (PD-1) pathway, which is crucial in regulating immune responses and has significant implications in cancer therapy.
In Vitro Studies
-
PD-1/PD-L1 Inhibition:
A study highlighted the potential of small molecules to inhibit the PD-1/PD-L1 interaction, which is pivotal in cancer immunotherapy. Although specific data on this compound was not detailed, similar compounds have shown promise in enhancing T-cell responses against tumors . -
Binding Affinity:
The compound's binding affinity to the PD-1 receptor was assessed through homogenous time-resolved fluorescence (HTRF) assays. While direct results for this specific compound were not provided, related compounds demonstrated significant inhibition at nanomolar concentrations .
In Vivo Studies
In animal models, compounds targeting the PD-1 pathway have demonstrated enhanced immune responses against tumors. The efficacy of such compounds often correlates with their ability to penetrate tissues effectively and exhibit low toxicity profiles.
Case Study 1: Cancer Immunotherapy
A clinical trial involving small-molecule antagonists of the PD-1 pathway showed that patients receiving these agents had improved outcomes compared to those on standard therapies. The study emphasized the need for further exploration into small molecules like this compound as alternatives to monoclonal antibodies .
Comparative Table of Similar Compounds
Compound Name | CAS Number | Target Pathway | Binding Affinity (nM) | Efficacy in Models |
---|---|---|---|---|
This compound | 2589531-86-0 | PD-1/PD-L1 | TBD | TBD |
VU0424238 | Not Available | mGlu5 Receptor | 4.4 | Promising |
BMS Compounds (e.g., BMS-8) | Various | PD-L1 | TBD | Improved Outcomes |
Properties
Molecular Formula |
C11H17Cl2FN4O |
---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15FN4O.2ClH/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16;;/h2-3,14H,4-7H2,1H3,(H,13,17);2*1H |
InChI Key |
QTTUNAUMSFRNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.